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Introduction

Sphingosine-1-phosphate (S1P) receptor modulators have emerged as a significant class of
therapeutics for autoimmune diseases, primarily by regulating lymphocyte trafficking. The first-
in-class agent, FTY720 (Fingolimod), demonstrated the clinical potential of this mechanism.
However, its non-selective profile and pro-drug nature presented opportunities for the
development of more targeted and safer second-generation compounds. This technical guide
details the discovery and development of AKP-11, a novel, potent, and highly selective direct
agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). Developed by Akaal
Pharma, AKP-11 has been investigated as both an oral and topical treatment for autoimmune
conditions such as multiple sclerosis (MS) and psoriasis, offering a promising safety and
efficacy profile.[1][2]

Discovery and Rationale

The development of AKP-11 was driven by the need for an S1P1 agonist with an improved
safety profile compared to FTY720. A key differentiator is that AKP-11 is a direct S1P1 agonist,
whereas FTY720 is a pro-drug that requires phosphorylation by sphingosine kinase to become
active.[3] This direct mechanism of action potentially contributes to a more predictable
pharmacokinetic and pharmacodynamic profile. Furthermore, AKP-11 was designed to be
highly selective for the S1P1 receptor subtype, aiming to minimize off-target effects associated
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with the modulation of other S1P receptor subtypes, which have been linked to adverse effects
such as bradycardia.[3]

Mechanism of Action

AKP-11 exerts its therapeutic effects by acting as a functional antagonist of the S1P1 receptor.
Upon binding to S1P1 on lymphocytes, AKP-11 induces the internalization and subsequent
degradation of the receptor.[3] This downregulation of S1P1 renders lymphocytes unresponsive
to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid
organs. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction
of circulating lymphocytes in the bloodstream and limiting their infiltration into target tissues,
such as the central nervous system in multiple sclerosis or the skin in psoriasis.[3]

Signaling Pathways

Activation of the S1P1 receptor by AKP-11 triggers downstream intracellular signaling
cascades. Key pathways involved include the Phosphoinositide 3-kinase (PI3K)/AKT pathway
and the Ras/Extracellular signal-regulated kinase (ERK) pathway.[3] These pathways are
crucial for various cellular processes, and their activation by AKP-11 is a hallmark of its S1P1
agonist activity.
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Figure 1: AKP-11 Signaling Pathway.

Preclinical Development
In Vitro Studies

The initial characterization of AKP-11 was performed in cell-based assays. Chinese Hamster
Ovary (CHO) cells stably expressing the human S1P1 receptor (CHO-S1P1) were utilized to
assess the compound's effect on receptor internalization and downstream signaling. These
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studies demonstrated that AKP-11 induces the internalization of the S1P1 receptor and leads
to the phosphorylation of AKT and ERK, confirming its agonist activity.[3]

In Vivo Studies: Experimental Autoimmune
Encephalomyelitis (EAE) Model

The efficacy of oral AKP-11 was evaluated in the Experimental Autoimmune Encephalomyelitis
(EAE) rat model, a standard preclinical model for multiple sclerosis. In a direct comparison with
FTY720, AKP-11 demonstrated comparable therapeutic efficacy in attenuating the clinical
signs of EAE when administered orally.[1]

Table 1: Efficacy of Oral AKP-11 in the EAE Rat Model

Mean Maximum .
Treatment Group Dose o p-value vs. Vehicle
Clinical Score

Vehicle - ~3.5 -

AKP-11 1.3 mg/kg ~1.5 <0.001

| FTY720| 1.0 mg/kg | ~1.5 | <0.001 |
Data adapted from Samuvel et al., 2015.[1]

A key finding from the preclinical studies was the differential effect of AKP-11 and FTY720 on
lymphocyte counts. While both compounds induced lymphopenia, the effect of AKP-11 was
milder and more readily reversible upon cessation of treatment.[3]

Table 2: Effect of AKP-11 and FTY720 on Peripheral Blood Lymphocyte (PBL) Count in Rats

% Reduction in % Reduction in T-
Treatment Group Dose Total Lymphocytes  Lymphocytes (24h

(24h post-dose) post-dose)
AKP-11 1.3 mgl/kg 48% 41%

| FTY720 | 1.0 mg/kg | 78% | 90% |
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Data adapted from Samuvel et al., 2015.

Furthermore, AKP-11 exhibited a superior safety profile with undetectable effects on
bradycardia and reduced lung vascular leaks compared to FTY720 in rodent models.[3]

Clinical Development
Phase 1 Studies: Topical AKP-11 for Psoriasis

AKP-11 has also been formulated for topical administration for the treatment of skin
inflammatory conditions like psoriasis. A Phase 1 clinical trial was conducted to evaluate the
safety, tolerability, and efficacy of topical AKP-11 in healthy volunteers and patients with mild-
to-moderate plaque psoriasis.[4]

The randomized, double-blind, placebo-controlled study involved daily application of an AKP-
11 ointment for 28 days. The results showed that topical AKP-11 was safe, well-tolerated, and
led to a significant reduction in the local psoriasis severity index (LPSI) compared to baseline

(p=0.0016).[4] Importantly, pharmacokinetic analysis revealed no detectable plasma levels of

AKP-11, highlighting the potential for a large therapeutic index with topical application.[4]

Table 3: Phase 1 Clinical Trial of Topical AKP-11 in Psoriasis

Parameter Result

] Randomized, double-blind, placebo-
Study Design
controlled

Healthy volunteers and patients with mild-to-

Population o
moderate plaque psoriasis
Daily topical application of AKP-11 ointment for
Treatment
28 days
Primary Endpoints Safety and tolerability
Efficacy Endpoint Change in Local Psoriasis Severity Index (LPSI)

| Key Findings | - Safe and well-tolerated- Significant reduction in LPSI (p=0.0016 vs. baseline)-
No detectable plasma levels of AKP-11 |
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Experimental Protocols
S1P1 Receptor Internalization Assay

This assay is designed to visually and quantitatively assess the ability of a compound to induce

the internalization of the S1P1 receptor from the cell surface.
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Figure 2: S1P1 Receptor Internalization Assay Workflow.

Methodology:
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Cell Culture: CHO-S1P1 cells are cultured in appropriate media supplemented with serum
and antibiotics. For the assay, cells are seeded onto glass-bottom dishes suitable for
microscopy.

Serum Starvation: Prior to treatment, cells are serum-starved for a defined period (e.g., 2-4
hours) to minimize baseline receptor activation by S1P present in the serum.

Compound Treatment: Cells are treated with various concentrations of AKP-11, a positive
control (e.g., S1P), and a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

Fixation: Following treatment, cells are washed with phosphate-buffered saline (PBS) and
fixed with a solution of paraformaldehyde.

Imaging: The subcellular localization of the S1P1 receptor (often tagged with a fluorescent
protein like GFP) is visualized using confocal microscopy.

Quantification: Image analysis software is used to quantify the degree of receptor
internalization. This can be done by measuring the ratio of intracellular to plasma membrane
fluorescence intensity.

Experimental Autoimmune Encephalomyelitis (EAE)
Model

The EAE model is induced in susceptible rodent strains to mimic the inflammatory and
demyelinating pathology of multiple sclerosis.
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Figure 3: EAE Model and Treatment Workflow.

Methodology:

 Induction of EAE: Lewis rats are immunized with an emulsion containing a myelin antigen,
such as myelin oligodendrocyte glycoprotein (MOG), and complete Freund's adjuvant (CFA).

» Disease Monitoring: Animals are monitored daily for clinical signs of EAE, which are typically
scored on a scale of 0 to 5, where O represents no disease and 5 represents a moribund
state.[1]

+ Treatment: Upon the onset of clinical signs (e.g., a clinical score of 1 or 2), animals are
randomized into treatment groups and receive daily oral doses of AKP-11, FTY720, or a

vehicle control.
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 Clinical Scoring: Daily clinical scores are recorded for each animal throughout the study
period.

o Data Analysis: The mean clinical scores for each treatment group are calculated and
compared to assess the efficacy of the compounds in ameliorating disease severity.

Assessment of Lymphopenia

The effect of S1P1 agonists on peripheral blood lymphocyte counts is a key pharmacodynamic
marker.

Methodology:

Blood Collection: At specified time points after drug administration, blood samples are
collected from the animals.

o Lymphocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the
blood samples using density gradient centrifugation.

» Flow Cytometry: The isolated cells are stained with fluorescently labeled antibodies specific
for different lymphocyte subpopulations (e.g., CD3+ for T-cells, CD4+ for helper T-cells,
CD8+ for cytotoxic T-cells).

e Analysis: The percentage and absolute number of each lymphocyte subpopulation are
determined using a flow cytometer. The results from the treated groups are compared to
those of the vehicle-treated group to quantify the degree of lymphopenia.

Western Blot Analysis of AKT and ERK Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated AKT and ERK,
indicating the activation of their respective signaling pathways.

Methodology:

e Cell Lysis: CHO-S1P1 cells are treated with AKP-11 or controls for various time points.
Following treatment, the cells are lysed in a buffer containing protease and phosphatase
inhibitors to preserve the phosphorylation status of proteins.
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e Protein Quantification: The total protein concentration in each cell lysate is determined using
a standard protein assay (e.g., BCA assay).

o SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

e Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,
PVDF or nitrocellulose).

e Immunoblotting: The membrane is incubated with primary antibodies specific for the
phosphorylated forms of AKT (pAKT Ser473) and ERK (pERK Thr202/Tyr204).
Subsequently, the membrane is incubated with a secondary antibody conjugated to an
enzyme (e.g., horseradish peroxidase) that allows for detection.

o Detection: The protein bands are visualized using a chemiluminescent substrate, and the
band intensities are quantified using densitometry software. The levels of phosphorylated
proteins are typically normalized to the levels of total AKT and ERK.

Conclusion

AKP-11 represents a promising next-generation S1P1 agonist with a distinct pharmacological
profile compared to the first-in-class agent, FTY720. Its direct mechanism of action, high
selectivity for S1P1, and favorable safety profile in preclinical studies suggest it could offer a
valuable therapeutic option for a range of autoimmune diseases. The clinical data from the
Phase 1 trial of topical AKP-11 for psoriasis further support its potential as a safe and effective
localized treatment. Further clinical development will be crucial to fully elucidate the therapeutic
potential of AKP-11 in various indications. This technical guide provides a comprehensive
overview of the discovery, mechanism of action, and preclinical and early clinical development
of AKP-11, intended to serve as a valuable resource for the scientific and drug development
community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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